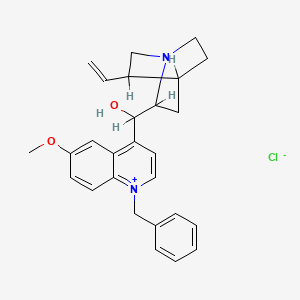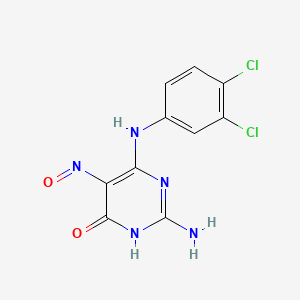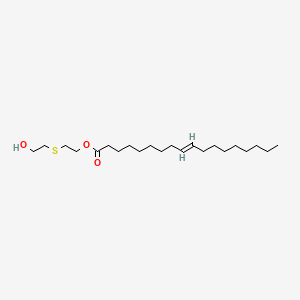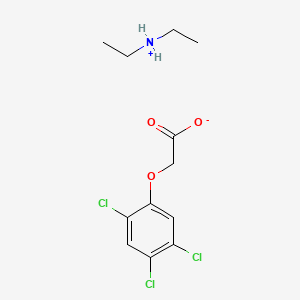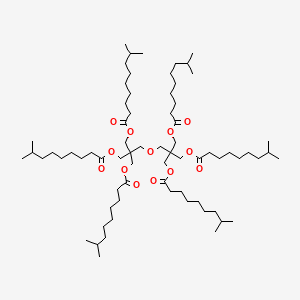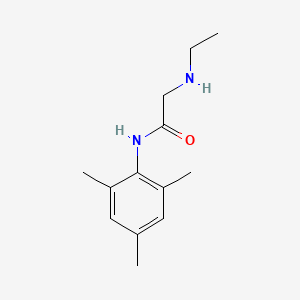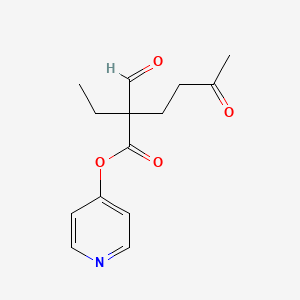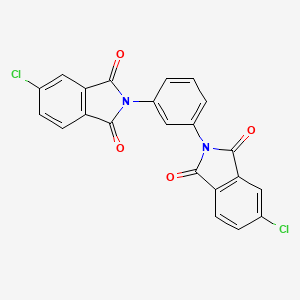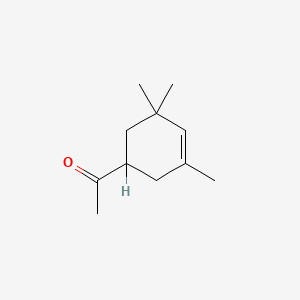
1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one, also known as β-Isophorone, is an organic compound with the molecular formula C₁₁H₁₈O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various industrial applications, including as an intermediate in the synthesis of other chemicals and in the fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone. This process typically uses a palladium catalyst under specific temperature and pressure conditions . Another method involves the oxidation of 3,5,5-trimethyl-2-cyclohexen-1-ol in the presence of palladium on activated charcoal under an ethylene atmosphere .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E)-:
3,5,5-Trimethyl-2-cyclohexen-1-ol: This compound is a precursor in the synthesis of 1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one and has similar structural features.
Uniqueness: this compound is unique due to its specific combination of functional groups and its characteristic odor, making it valuable in the fragrance industry and as an intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
93904-57-5 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(3,5,5-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h6,10H,5,7H2,1-4H3 |
InChI-Schlüssel |
LRDNMLFVQONIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC(C1)C(=O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


